3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid
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Overview
Description
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an R group). They are known for their versatility in various chemical reactions, particularly in the field of organic synthesis .
Synthesis Analysis
Boronic acids can be synthesized through several methods, including the reaction of organometallic compounds with borate esters .Molecular Structure Analysis
The boron atom in boronic acids is typically sp2 hybridized, meaning it forms a trigonal planar geometry. The oxygen atom is also sp2 hybridized, forming a double bond with the boron atom .Chemical Reactions Analysis
Boronic acids are known for their role in the Suzuki reaction, a type of cross-coupling reaction used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
Boronic acids are typically solid at room temperature and are generally stable in air. They can act as Lewis acids, accepting a pair of electrons from a Lewis base .Scientific Research Applications
Ortho-Directing Agent for Arylboronic Acids
3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid finds application as an ortho-directing agent in the C-H silylation of arylboronic acids, enabling regioselective silylation at ortho-positions with good yields. This process is facilitated by using specific directing agents and catalysts, demonstrating the utility of phenylboronic acids with various para-substituents in selective organic synthesis reactions (H. Ihara, M. Suginome, 2009).
Catalyst in Conia-ene Carbocyclization
A variant of phenylboronic acid, with a distinct substitution pattern, has been shown to act as an efficient organocatalyst for Conia-ene carbocyclization of 1,3-dicarbonyl compounds having terminal alkynes. This application demonstrates the role of phenylboronic acids in facilitating cyclization reactions, leading to the formation of ene-carbocyclization products in moderate to excellent yields, highlighting the influence of the substituent's electronic properties on catalyst performance (Yudong Yang et al., 2012).
Modification of Carbon Nanotubes
Phenylboronic acids, specifically derivatives like this compound, have been utilized in the functionalization of carbon nanotubes. By forming covalent linkages, these derivatives enable the immobilization of chiral ligands onto carbon nanotubes, maintaining the chemical and electronic integrity of the ligand and exploring its potential in catalytic activities. This application underscores the versatility of phenylboronic acids in creating hybrid materials with potential uses in catalysis and material science (C. Monteiro et al., 2015).
Supramolecular Assemblies
Phenylboronic acids are instrumental in the design and synthesis of supramolecular assemblies. The ability of phenylboronic acids to form specific hydrogen bonds enables the creation of complex structures with unique properties, demonstrating the potential of these compounds in the development of new materials and the study of molecular interactions (V. Pedireddi, N. Seethalekshmi, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-methoxycarbonyl-5-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BF3O4/c1-17-8(14)5-2-6(9(11,12)13)4-7(3-5)10(15)16/h2-4,15-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFZHSUVDWCUHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)C(=O)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BF3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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